molecular formula C12H22N2O4 B1519258 (S)-1-Boc-4-(aminocarboxymethyl)piperidine CAS No. 368866-11-9

(S)-1-Boc-4-(aminocarboxymethyl)piperidine

Cat. No. B1519258
CAS RN: 368866-11-9
M. Wt: 258.31 g/mol
InChI Key: UPEUKKCILASJSH-VIFPVBQESA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized using various intra- and intermolecular reactions . In piperidine formation by intramolecular cyclization, the substrate contains a nitrogen source (usually an amino group) and one or more active sites directly involved in cyclization . It is noteworthy that, with the direct participation of the nitrogen atom in cyclization, a new C-N bond is formed .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine has received attention in pharmaceutical synthesis and biochemical degradation because of its conformational activity . The conformational structures of piperidine in the neutral (S0) and cationic (D0) ground states have been explored .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

A comprehensive study on 1-Benzyl-4-(N-Boc-amino)piperidine utilized spectroscopic methods like FT-IR, FT-Raman, UV-Vis, and NMR for characterizing the molecular structure. Advanced computational techniques, including Density Functional Theory (DFT), were applied to compare theoretical predictions with experimental observations. This research also explored the molecule's electronic properties, reactivity sites, intramolecular interactions, and potential anticancer activity against specific protein targets, showcasing its versatility in biochemical investigations (S. Janani et al., 2020).

Behavioral and Anxiety Effects in Animal Models

Another significant application involves the study of 1-Boc-piperidine-4-carboxaldehyde's impact on binge-eating behavior and anxiety in rats. The compound showed a dose-dependent decrease in calorie intake in a binge-eating protocol and exhibited an anxiolytic effect, highlighting its potential for developing treatments targeting eating disorders and anxiety (Sergio Guzmán-Rodríguez et al., 2021).

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates has contributed significantly to the development of new heterocyclic amino acids. These compounds serve as valuable building blocks for both achiral and chiral molecules, demonstrating the chemical's utility in creating diverse organic structures (Gita Matulevičiūtė et al., 2021).

Advancements in Asymmetric Syntheses

The chemical's application extends to the asymmetric syntheses of notable compounds like (+)-myrtine and alkaloid (+)-241D. This research leveraged the N-Boc-protected piperidines for metalation and subsequent synthetic transformations, illustrating the compound's role in complex organic syntheses (Van Ha Vu et al., 2014).

Development of Dendritic Melamines

In the synthesis of dendritic G-2 melamines incorporating piperidine motifs, (S)-1-Boc-4-(aminocarboxymethyl)piperidine's derivatives were pivotal. These melamines, possessing unique structural features, show potential for self-assembly into spherical nano-aggregates, indicating applications in nanotechnology and material science (Carmen Sacalis et al., 2019).

Safety and Hazards

Piperidine is classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives, which this compound is a part of, have remarkable pharmacological properties . They have been reported to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that (S)-1-Boc-4-(aminocarboxymethyl)piperidine may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Related compounds, such as piperine, have shown to exert significant effects on various types of cells and cellular processes . They have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have shown varying effects with different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Piperidine derivatives have been reported to interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been reported to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Related compounds have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

properties

IUPAC Name

(2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEUKKCILASJSH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654366
Record name (2S)-Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

368866-11-9
Record name (2S)-Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 368866-11-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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